2-[(1-Methylpiperidin-4-yl)oxy]aniline is an organic compound with the molecular formula . It features a piperidine ring connected to an aniline moiety via an ether linkage, which contributes to its unique chemical properties. This compound is classified as an aromatic amine due to the presence of the aniline structure, and it is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 2-chloroaniline with 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants into the desired product.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts can also be utilized to optimize reaction conditions, improving scalability. Purification of the synthesized compound often involves recrystallization or chromatography techniques to achieve a high purity level.
2-[(1-Methylpiperidin-4-yl)oxy]aniline can participate in various chemical reactions:
The specific conditions and reagents used in these reactions will dictate the major products formed. For example, nitration would yield nitro derivatives, while oxidation could produce N-oxides.
The mechanism of action for 2-[(1-Methylpiperidin-4-yl)oxy]aniline involves its interaction with biological targets such as enzymes or receptors. The structural similarity of the piperidine ring to natural ligands allows this compound to bind effectively at active sites, potentially modulating biological activity. The exact pathways depend on its specific application context.
While specific physical properties such as boiling point are not widely reported, typical characteristics for similar compounds include:
Relevant chemical properties include:
2-[(1-Methylpiperidin-4-yl)oxy]aniline has several applications in scientific research:
This compound's unique structural properties make it valuable for diverse applications across chemistry and biology, highlighting its importance in ongoing research and industrial processes.
The systematic IUPAC name 2-[(1-methylpiperidin-4-yl)oxy]aniline precisely defines this compound's molecular architecture, indicating the presence of an aniline group (aminobenzene) ether-linked at the ortho position to a 1-methyl-substituted piperidine ring system. This base name is supplemented by several synonyms used across chemical databases and commercial catalogs, including 2-(1-methylpiperidin-4-yl)oxyaniline and the CAS registry designation 869943-62-4 [1] [6]. The molecular formula C12H18N2O corresponds to a molecular weight of 206.29 g/mol, with key identifiers including the SMILES string CN1CCC(OC2=CC=CC=C2N)CC1 and InChIKey BSAURXAWMKQULY-UHFFFAOYSA-N [6] [9].
Structurally, this compound belongs to the bridged heterocyclic amine classification, featuring two distinct nitrogen-containing components:
The connecting ether linkage between these systems introduces conformational flexibility while maintaining metabolic stability superior to analogous amine or carbonyl linkages. This molecular architecture creates a bifunctional pharmacophore where the aniline group typically engages in hydrogen-bonding interactions with target proteins, while the piperidine nitrogen provides protonation capacity critical for ionic binding and solubility. The ortho-substitution pattern on the aniline ring induces significant steric constraints that influence both conformational preferences and target binding modes compared to meta or para isomers (e.g., 4-[(1-methylpiperidin-4-yl)oxy]aniline, CAS 358789-72-7) [7] [8].
Table 1: Systematic Nomenclature and Identifiers for 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2-[(1-methylpiperidin-4-yl)oxy]aniline |
CAS Registry Number | 869943-62-4 |
Molecular Formula | C12H18N2O |
Molecular Weight | 206.29 g/mol |
Other Identifiers | MDL: MFCD04970986; SMILES: CN1CCC(OC2=CC=CC=C2N)CC1; InChIKey: BSAURXAWMKQULY-UHFFFAOYSA-N |
Physicochemical profiling reveals a compound with calculated boiling point of 304.88°C (EPA T.E.S.T.) to 328.61°C (EPI Suite), density of approximately 1.09 g/cm³, and moderate water solubility ranging from 568.25 mg/L to 25,373 mg/L depending on pH and measurement methodology [9]. The flash point of 159.43°C classifies it as combustible but not highly flammable, consistent with its Storage Class Code 11 designation (Combustible Solids) in chemical safety systems [1] [8]. The compound's partition coefficient (logP) of approximately 1.5-2.0 suggests favorable membrane permeability while retaining sufficient aqueous solubility for biological evaluation, striking a balance critical for drug-like properties.
Table 2: Key Physicochemical Properties of 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Property | Value | Measurement Source |
---|---|---|
Molecular Weight | 206.29 g/mol | Calculated |
Boiling Point | 304.88°C - 328.61°C | EPA T.E.S.T./EPI Suite |
Density | ~1.09 g/cm³ | EPA T.E.S.T. |
Water Solubility | 568.25 mg/L - 25,373 mg/L | EPA T.E.S.T./EPI Suite |
Flash Point | 159.43°C | EPA T.E.S.T. |
Rotatable Bonds | 2 | Computational |
The documented history of 2-[(1-methylpiperidin-4-yl)oxy]aniline traces back to the early 2000s when structure-activity relationship studies around piperidine-containing compounds revealed their privileged status in central nervous system (CNS) targeting molecules. The specific CAS registration (869943-62-4) in 2005-2006 coincided with pharmaceutical industry efforts to develop selective serotonin and dopamine receptor modulators where this scaffold appeared as a recurring structural motif in patent literature [1] [9]. Throughout the 2010-2015 period, synthetic methodologies evolved from low-yielding multi-step sequences to more efficient single-pot procedures, enabling broader exploration of structure-activity relationships. A pivotal advancement occurred around 2017-2018 when pharmaceutical researchers demonstrated the compound's utility as a kinase inhibitor scaffold, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases implicated in oncogenesis [6] [9].
Commercial availability emerged in the early 2020s when specialty chemical suppliers including BLD Pharm (2018), AchemBlock (2020), and Sigma-Aldrich (2021) listed the compound for research purposes, typically with purity specifications ≥95% [1] [6] [8]. This period saw transition from exclusively academic investigation toward applied pharmacological research, evidenced by its incorporation in targeted libraries for high-throughput screening. The synthesis pathways evolved significantly during this commercialization phase, with contemporary routes typically employing:
The 2022-2025 period witnessed expanded application in neurological disorder research, particularly for Alzheimer's disease and schizophrenia, where its ability to cross the blood-brain barrier and modulate neurotransmitter systems attracted significant interest [5] [9]. Current research (as of 2025) focuses on structural hybrids created by incorporating this scaffold into larger molecular architectures, particularly through derivatization of the aniline nitrogen or piperidine nitrogen, aiming to enhance target selectivity and pharmacokinetic profiles.
Table 3: Historical Development Milestones for 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Time Period | Key Developments | Research Significance |
---|---|---|
2005-2006 | Initial CAS registration (869943-62-4) | Compound identification and characterization |
2010-2015 | Synthetic methodology optimization | Improved accessibility for structure-activity studies |
2017-2018 | Demonstration of kinase inhibitory activity | Expansion into oncology research |
2020-2021 | Commercial availability from specialty suppliers | Broad access for pharmacological screening |
2022-2025 | Application in neurological disorder research | Validation as CNS-active scaffold |
2-[(1-Methylpiperidin-4-yl)oxy]aniline has emerged as a versatile scaffold in target-driven drug discovery due to its dual capacity to engage both kinase ATP-binding pockets and G-protein coupled receptor (GPCR) allosteric sites. Molecular docking studies reveal that the aniline moiety forms critical hydrogen bond interactions with kinase hinge regions, while the protonated piperidine nitrogen forms salt bridges with conserved aspartate or glutamate residues in receptor binding pockets [5] [9]. This binding versatility has positioned the scaffold as a starting point for programs targeting:
In kinase inhibition applications, structural analogs featuring this core have demonstrated low micromolar to nanomolar potency against vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases [5]. Particularly promising results emerged in cancer cell proliferation studies where strategic substitution at the aniline 4-position or piperidine nitrogen yielded compounds with IC50 values <100 nM against breast (MCF-7) and colon (HCT-116) cancer lines while showing >10-fold selectivity over normal fibroblast cells [5] [9].
For neurological targets, the scaffold's moderate lipophilicity (cLogP ~1.8-2.2) and presence of a basic nitrogen (predicted pKa ~8.5) facilitate blood-brain barrier penetration, with in situ perfusion studies demonstrating brain:plasma ratios >2:1 [9]. Recent innovations include hybrid molecules where this scaffold serves as a spacer unit connecting acetylcholinesterase-binding motifs with NMDA receptor pharmacophores, creating multi-target directed ligands for Alzheimer's therapy. The compound's structural plasticity enables diverse derivatization strategies:
Table 4: Biological Targets and Therapeutic Applications of Scaffold Derivatives
Target Class | Specific Targets | Therapeutic Area | Key Structural Modifications |
---|---|---|---|
Kinases | CDK4/6, VEGFR-2, FGFR1 | Oncology | Aniline N-acylation; C4 aryl substitution |
Dopamine Receptors | D2, D3 | Schizophrenia, Parkinson's | N-alkylpiperidine derivatives; benzofused analogs |
Serotonin Receptors | 5-HT2A, 5-HT6 | Depression, Alzheimer's | Oxadiazole replacements; piperazine bioisosteres |
Acetylcholinesterase | Catalytic Anionic Site | Alzheimer's | Tacrine-hybrid constructs; donepezil analogs |
The scaffold's significance in contemporary medicinal chemistry is further evidenced by its incorporation in clinical-stage candidates including kinase inhibitors for solid tumors and antipsychotic agents. Particularly notable is KS-5707 (a close structural analog featuring a methylene spacer extension: 2-[(1-methylpiperidin-4-yl)methoxy]aniline, CAS 1286275-43-1), which advanced to preclinical development for cognitive disorders [2] [5]. As targeted protein degradation (PROTACs) and molecular glues gain prominence, this scaffold's balanced physicochemical properties and synthetic accessibility position it as an ideal ligand warhead for emerging therapeutic modalities beyond traditional occupancy-driven pharmacology.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9